molecular formula C15H18N4O2S2 B2848017 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392294-12-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No. B2848017
CAS RN: 392294-12-1
M. Wt: 350.46
InChI Key: HDCDKCNAPOJFFU-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . The molecule also includes an amide group, which is a common functional group in biochemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group would likely have significant effects on its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could enhance its solubility in water .

Scientific Research Applications

Anticancer Research

N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide and related compounds have been studied for their potential anticancer properties. Tiwari et al. (2017) synthesized a series of compounds containing a thiadiazole scaffold and benzamide groups, which exhibited promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds displayed comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017).

Synthesis Techniques

Various synthesis techniques for thiadiazole compounds have been explored. Patil et al. (2009) demonstrated the oxidative dimerization of thioamides to generate 3,5-disubstituted 1,2,4-thiadiazoles using hypervalent iodine(V)-containing reagents (Patil et al., 2009). Additionally, Yajima et al. (2014) achieved oxidative dimerization of primary thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles using phosphovanadomolybdic acids (Yajima et al., 2014).

Antibacterial and Antifungal Activities

Thiadiazole derivatives have shown notable antibacterial and antifungal activities. Chandrakantha et al. (2014) synthesized N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide and related compounds, demonstrating appreciable antimicrobial activities at specific concentrations (Chandrakantha et al., 2014).

Interaction Studies

Studies on the interaction of thiadiazole derivatives with other molecules have been conducted. Ivolgina et al. (2018) investigated the interaction of a thiadiazole compound with molecular iodine, which could serve as a basis for novel antithyroid drugs (Ivolgina et al., 2018).

Other Applications

Thiadiazole derivatives have been synthesized for various other applications, including as antiallergy agents, herbicides, and dyes. For instance, Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity (Hargrave et al., 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDKCNAPOJFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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